1,2-Dimyristoyl-3-dimethylammonium-propane is a synthetic cationic lipid characterized by its unique structure, which includes two myristoyl (tetradecanoyl) fatty acid chains and a dimethylammonium group. Its molecular formula is C₃₃H₆₅NO₄, and it has a molecular weight of approximately 539.87 g/mol. This compound is primarily used in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs or genetic material for delivery into cells .
The biological activity of 1,2-dimyristoyl-3-dimethylammonium-propane is largely attributed to its ability to form stable liposomes that can encapsulate therapeutic agents. These liposomes can enhance the bioavailability of drugs and protect them from degradation. Furthermore, the cationic charge facilitates cellular uptake through endocytosis, making it a valuable component in gene therapy and vaccine formulations .
The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane typically involves the following steps:
This method allows for high yields and purity of the final product .
1,2-Dimyristoyl-3-dimethylammonium-propane has several applications:
Research indicates that 1,2-dimyristoyl-3-dimethylammonium-propane interacts effectively with various biomolecules, including:
Several compounds share structural similarities with 1,2-dimyristoyl-3-dimethylammonium-propane. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,2-Dioleoyl-3-dimethylammonium-propane | Contains two oleoyl chains | Higher fluidity due to unsaturated fatty acids |
| 1,2-Dipalmitoyl-3-dimethylammonium-propane | Contains two palmitoyl chains | More saturated; stability at higher temperatures |
| 1,2-Distearoyl-3-dimethylammonium-propane | Contains two stearoyl chains | Longer chain length; enhanced membrane rigidity |
| 1,2-Ditetradecanoyl-3-dimethylammonium-propane | Contains two tetradecanoyl chains | Similar structure but different chain lengths |
These compounds differ primarily in their fatty acid chain lengths and saturation levels, affecting their physical properties and biological activities. The unique combination of myristoyl chains in 1,2-dimyristoyl-3-dimethylammonium-propane provides specific advantages in drug delivery applications due to its balance between fluidity and stability .
1,2-Dimyristoyl-3-dimethylammonium-propane represents a synthetic cationic lipid characterized by a distinctive molecular architecture that fundamentally differs from naturally occurring phospholipids . The compound possesses a molecular formula of C₃₃H₆₅NO₄ with a molecular weight of 539.87 grams per mole, making it a substantial amphiphilic molecule [2]. The Chemical Abstracts Service registry number 72719-84-7 uniquely identifies this compound in chemical databases [2].
The molecular architecture consists of three primary structural domains: two myristoyl fatty acid chains, a glycerol backbone, and a cationic dimethylammonium headgroup . The International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-(dimethylamino)-2-tetradecanoyloxypropyl] tetradecanoate, reflecting its ester linkage configuration [2]. Each myristoyl chain contains fourteen carbon atoms in a saturated aliphatic configuration, providing the hydrophobic domain essential for membrane insertion .
The stereochemical configuration places the dimethylammonium group at the sn-3 position of the glycerol backbone, creating a positively charged headgroup under physiological conditions [3]. This positioning distinguishes the compound from conventional phosphatidylcholine lipids, where the phosphate group typically occupies the sn-3 position [3]. The molecular geometry exhibits a cone-shaped structure due to the relatively small headgroup compared to the cross-sectional area occupied by the two saturated acyl chains [4].
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₆₅NO₄ |
| Molecular Weight (g/mol) | 539.87 |
| CAS Number | 72719-84-7 |
| IUPAC Name | [3-(dimethylamino)-2-tetradecanoyloxypropyl] tetradecanoate |
| Physical State at Room Temperature | Powder |
| Storage Temperature | -20°C |
| Chain Length | 14 carbons (myristoyl) |
| Headgroup Type | Dimethylammonium |
The thermotropic behavior of 1,2-Dimyristoyl-3-dimethylammonium-propane in bilayer systems exhibits complex temperature-dependent phase transitions that differ significantly from zwitterionic phospholipids [5]. Molecular dynamics simulations conducted at temperatures above the main transition demonstrate that the compound exists in the liquid-crystalline phase at physiological temperatures [3]. The phase transition temperatures vary considerably depending on the lipid composition and hydration state of the bilayer system [5].
In binary mixtures with dimyristoylphosphatidylcholine, the main transition temperature displays a nonmonotonic dependence on the cationic lipid concentration [5]. The maximum transition temperature reaches approximately 37°C at equimolar ratios of the cationic and zwitterionic components [5]. This elevation in transition temperature compared to pure dimyristoylphosphatidylcholine systems indicates stronger intermolecular interactions in the mixed bilayer environment [5].
The gel-to-liquid crystalline transition involves significant enthalpy changes that reflect the cooperative nature of acyl chain melting [6]. During the phase transition, the bilayer experiences substantial volume and area fluctuations, with area changes of approximately 25% and volume changes of 4% [6]. These fluctuations create conditions that enhance membrane permeability and facilitate structural rearrangements within the bilayer [6].
The mixing behavior of 1,2-Dimyristoyl-3-dimethylammonium-propane with phospholipids demonstrates remarkable nonideal mixing characteristics driven by electrostatic interactions [3]. When incorporated into dimyristoylphosphatidylcholine bilayers, the cationic lipid exhibits a pronounced nonmonotonic dependence of the average area per lipid on concentration [3]. The minimum area per lipid occurs at approximately equimolar ratios, indicating optimal packing efficiency under these conditions [3].
Molecular dynamics simulations reveal that the area per lipid decreases significantly from the pure dimyristoylphosphatidylcholine value of 0.656 ± 0.008 nm² to approximately 0.60 nm² at the minimum [3]. This compression effect results from favorable electrostatic interactions between the positively charged dimethylammonium headgroup and the negatively charged phosphate groups of phosphatidylcholine [3]. The nonmonotonic behavior reflects a balance between attractive electrostatic forces at low concentrations and repulsive interactions between cationic headgroups at higher concentrations [3].
The mixing process involves considerable reorientation of phosphatidylcholine headgroups, with the phosphorus-nitrogen dipole vector changing from approximately 80° to 42° relative to the bilayer normal at equimolar mixtures [3]. This reorientation facilitates closer packing and contributes to the observed area compression [3]. Voronoi tessellation analysis demonstrates that dimyristoylphosphatidylcholine and 1,2-Dimyristoyl-3-dimethylammonium-propane molecules occupy distinctly different areas depending on the overall composition [3].
| Parameter | DMDAP/DMTAP Value | Reference System (DMPC) |
|---|---|---|
| Area per lipid (pure, nm²) | ~0.62-0.70 | 0.656 ± 0.008 |
| Area per lipid (50% DMPC mixture, nm²) | ~0.60 (minimum) | 0.656 ± 0.008 |
| Headgroup orientation angle (degrees) | ~42° (P-N vector) | ~80° |
| Acyl chain order parameter | ~0.147 | 0.181 ± 0.009 |
| Headgroup depth (nm) | Deep in bilayer | Extended outward |
The electrostatic characteristics of 1,2-Dimyristoyl-3-dimethylammonium-propane are dominated by the positive charge localized on the dimethylammonium nitrogen atom [3]. This cationic center carries a unit positive charge under physiological pH conditions, creating a significant electrostatic field that influences both local and global membrane properties [3]. The charge distribution differs fundamentally from zwitterionic phospholipids, which possess both positive and negative charge centers within the same headgroup [3].
Density profile analysis reveals that the dimethylammonium headgroup resides deep within the bilayer interface, closer to the hydrophobic core compared to phosphatidylcholine headgroups [3]. This positioning results from the smaller size and reduced hydration requirements of the dimethylammonium group relative to the bulky phosphatidylcholine headgroup [3]. The spatial arrangement creates distinct charge separation within mixed bilayers, with phosphate groups extending further into the aqueous phase [3].
The electrostatic potential profile across bilayers containing 1,2-Dimyristoyl-3-dimethylammonium-propane shows a substantial increase in the total dipole potential [3]. Pure cationic bilayers exhibit approximately 600 millivolts higher potential compared to pure dimyristoylphosphatidylcholine systems [3]. This potential increase stems primarily from the reorientation of phosphatidylcholine headgroups rather than direct contributions from the cationic lipid itself [3].
Coordination number analysis demonstrates that the cationic nitrogen forms specific electrostatic interactions with phosphate groups in mixed bilayers [3]. The phosphorus-nitrogen distance in these interactions measures approximately 0.485 nanometers, indicating strong electrostatic coupling [3]. These interactions drive the observed structural changes and contribute to the nonideal mixing behavior characteristic of this lipid system [3].
The counterion binding dynamics of 1,2-Dimyristoyl-3-dimethylammonium-propane reveal complex interactions that depend significantly on bilayer composition and local electrostatic environment [3]. Chloride counterions, commonly used to neutralize the positive charge of the dimethylammonium headgroup, exhibit preferential binding to phosphatidylcholine nitrogen atoms rather than the cationic lipid headgroups [3]. This counterintuitive behavior results from the deeper positioning of the dimethylammonium groups within the bilayer interface [3].
Radial distribution function analysis shows that chloride ions maintain an average distance of approximately 0.475 nanometers from both phosphatidylcholine and dimethylammonium nitrogen atoms [3]. However, coordination number calculations reveal that chloride ions form more frequent associations with phosphatidylcholine headgroups, particularly at intermediate concentrations of the cationic lipid [3]. The coordination number for phosphatidylcholine nitrogen-chloride pairs increases with cationic lipid concentration up to approximately 75 mole percent [3].
The preferential chloride binding to phosphatidylcholine results from the vertical reorientation of these headgroups in the presence of cationic lipids [3]. As phosphatidylcholine headgroups become more perpendicular to the bilayer plane, their nitrogen atoms become more accessible to counterions in the aqueous phase [3]. This reorientation creates stronger screening of phosphatidylcholine headgroups compared to the deeply buried dimethylammonium groups [3].
Water ordering near the membrane interface undergoes significant changes in the presence of 1,2-Dimyristoyl-3-dimethylammonium-propane [3]. The orientation of water dipoles becomes inverted at high concentrations of the cationic lipid, reflecting the altered electrostatic environment [3]. These changes in water structure contribute to the overall electrostatic properties and influence the binding dynamics of counterions and other charged species [3].
| Property | Value/Description |
|---|---|
| Net charge | +1 (dimethylammonium group) |
| Dipole potential contribution (mV) | Increases total bilayer potential by ~600 mV |
| Chloride counterion binding preference | Preferentially binds to PC nitrogens |
| Headgroup charge location | Nitrogen atom in dimethylammonium group |
| Electrostatic interaction with PC | Attracts PC phosphate groups |
| Water ordering effect | Alters water dipole orientation |
The synthesis of 1,2-Dimyristoyl-3-dimethylammonium-propane encompasses several established methodological approaches, each offering distinct advantages in terms of yield, purity, and operational efficiency. Contemporary synthetic strategies have evolved from traditional organic synthesis methods to incorporate advanced microfluidic technologies and automated assembly processes [1] [2] [3] [4].
The solid-phase lipid synthesis approach represents one of the most controlled methods for producing 1,2-Dimyristoyl-3-dimethylammonium-propane, involving sequential coupling of myristoyl chains to the dimethylammonium propane backbone using solid support systems. This method typically operates at elevated temperatures between 50-80°C over extended reaction periods of 12-24 hours, achieving yields in the range of 75-85% [1] [3]. The solid-phase approach provides excellent control over reaction stoichiometry and facilitates subsequent purification steps through immobilized intermediate compounds.
The alkylation method represents another viable synthetic pathway, employing the reaction of dimethylammonium propane with myristoyl chloride in the presence of appropriate base catalysts. Operating at moderate temperatures of 25-50°C over 2-6 hours, this approach can achieve yields of 70-90% [5]. The mild reaction conditions associated with this method help preserve the integrity of the quaternary ammonium functionality while minimizing side reactions.
Modern synthetic approaches have increasingly incorporated microfluidic assembly techniques, which enable rapid mixing of lipid components in ethanol with aqueous buffer systems using specialized microfluidic devices. These methods operate at ambient temperature (25°C) and complete synthesis within 5-15 minutes, achieving remarkably high yields of 85-95% [1] [4]. The microfluidic approach offers significant advantages in terms of reaction control, reproducibility, and scalability for commercial production.
Ethanol dilution processes represent the most recent advancement in 1,2-Dimyristoyl-3-dimethylammonium-propane synthesis, particularly for the formation of lipid nanoparticle formulations. This method involves controlled ethanol dilution processes that operate at ambient temperature and complete within 1-5 minutes, achieving yields of 80-95% [1] [4]. The rapid processing time and high efficiency make this approach particularly attractive for industrial-scale production.
| Method | Procedure | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Solid-Phase Lipid Synthesis | Sequential coupling of myristoyl chains to dimethylammonium propane backbone using solid support | 50-80 | 12-24 hours | 75-85 |
| Esterification Route | Direct esterification of 1,2-dimyristoyl glycerol with dimethylammonium propyl chloride | 60-100 | 4-8 hours | 65-80 |
| Alkylation Method | Alkylation of dimethylammonium propane with myristoyl chloride in presence of base | 25-50 | 2-6 hours | 70-90 |
| Microfluidic Assembly | Rapid mixing of lipid components in ethanol with aqueous buffer using microfluidic devices | 25 | 5-15 minutes | 85-95 |
| Ethanol Dilution | Formation of lipid nanoparticles through controlled ethanol dilution process | 25 | 1-5 minutes | 80-95 |
The purification of 1,2-Dimyristoyl-3-dimethylammonium-propane requires sophisticated chromatographic techniques capable of separating the target compound from structural analogues, unreacted starting materials, and synthetic byproducts. Flash chromatography has emerged as the primary purification method, utilizing silica gel stationary phases with gradient elution systems employing hexane and ethyl acetate mixtures ranging from 9:1 to 1:1 ratios [6] [7] [8].
Flash chromatography systems equipped with evaporative light scattering detection and ultraviolet detection at 280 nanometers provide sensitive monitoring of compound elution profiles. These systems typically achieve purities exceeding 95% with recovery rates between 80-90% [6] [7]. The technique benefits from relatively rapid processing times and excellent resolution of closely related structural analogues.
Reverse-phase high-performance liquid chromatography represents the gold standard for analytical characterization and preparative purification of 1,2-Dimyristoyl-3-dimethylammonium-propane. Mobile phase systems consisting of acetonitrile and water in ratios ranging from 60:40 to 90:10 provide optimal separation conditions [9] [10] [11]. Charged aerosol detection has proven particularly effective for cationic lipid analysis, offering enhanced sensitivity and broad dynamic range compared to traditional detection methods [10].
High-performance liquid chromatography methods achieve purities exceeding 99% with recovery rates of 85-95%, making them indispensable for pharmaceutical-grade applications [9] [10]. The technique provides excellent quantitative analysis capabilities, enabling precise determination of compound purity and identification of trace impurities. Detection limits for cationic lipids using charged aerosol detection range from 3-5 nanograms on-column, representing significant improvements over evaporative light scattering detection methods [10].
Silica gel column chromatography remains a valuable purification technique for larger-scale preparations, utilizing mobile phase systems of chloroform, methanol, and water in 65:25:4 ratios [12] [13]. This method achieves purities of 90-95% with recovery rates of 75-85%, offering cost-effective purification for research applications [12] [13]. The technique benefits from simple equipment requirements and straightforward scale-up procedures.
Preparative thin-layer chromatography provides an alternative purification approach for small-scale preparations, employing chloroform and methanol mobile phases in 9:1 ratios. Detection methods include iodine vapor exposure and ultraviolet visualization, achieving purities of 85-90% with recovery rates of 70-80% [13]. While limited in scale, this technique offers rapid purification for analytical samples and method development applications.
Recrystallization techniques using ethanol or isopropanol solvents provide final purification steps for achieving pharmaceutical-grade purity levels of 95-99%. Recovery rates typically range from 60-75%, reflecting the selective nature of the crystallization process [2]. Characterization of recrystallized products employs melting point determination and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity.
| Technique | Mobile Phase/Solvent | Detection Method | Purity Achieved (%) | Recovery (%) |
|---|---|---|---|---|
| Flash Chromatography | Hexane:Ethyl Acetate (9:1 to 1:1) | UV (280 nm), Evaporative Light Scattering | >95 | 80-90 |
| Reverse-Phase HPLC | Acetonitrile:Water (60:40 to 90:10) | Charged Aerosol Detection (CAD) | >99 | 85-95 |
| Silica Gel Column Chromatography | Chloroform:Methanol:Water (65:25:4) | Phosphomolybdic Acid Staining | 90-95 | 75-85 |
| Preparative TLC | Chloroform:Methanol (9:1) | Iodine Vapor, UV | 85-90 | 70-80 |
| Recrystallization | Ethanol or Isopropanol | Melting Point, NMR | 95-99 | 60-75 |
Advanced characterization techniques for 1,2-Dimyristoyl-3-dimethylammonium-propane include nuclear magnetic resonance spectroscopy for structural confirmation, mass spectrometry for molecular weight determination, and differential scanning calorimetry for thermal property analysis [14] [15] [16]. Fourier-transform infrared spectroscopy provides valuable information about functional group integrity and intermolecular interactions within lipid bilayer systems [15] [17].
The development of structural analogues and derivatives of 1,2-Dimyristoyl-3-dimethylammonium-propane has focused primarily on modifications to the acyl chain length, degree of saturation, and cationic head group composition. These structural variations significantly influence the physical properties, biological activity, and therapeutic potential of the resulting cationic lipids [18] [19] [20] [21] [22].
Chain length modifications represent the most extensively studied class of structural analogues. 1,2-Dioleoyl-3-dimethylammonium-propane features oleic acid chains (C18:1) and exhibits significantly different phase behavior compared to the myristic acid-containing parent compound [20] [23] [24]. This analogue demonstrates exceptionally high transfection efficiency but operates with a phase transition temperature below 5°C, requiring careful temperature control during formulation and storage [3] [20].
1,2-Distearoyl-3-dimethylammonium-propane incorporates stearic acid chains (C18:0) and exhibits a substantially elevated phase transition temperature of 55-60°C [3]. While this modification enhances thermal stability, it results in moderate transfection efficiency compared to shorter-chain analogues. The increased chain length and saturation promote stronger intermolecular interactions, potentially limiting membrane fusion capabilities essential for cellular uptake.
1,2-Dipalmitoyl-3-dimethylammonium-propane contains palmitic acid chains (C16:0) with a phase transition temperature range of 41-45°C [3]. This intermediate chain length provides a compromise between thermal stability and biological activity, achieving moderate transfection efficiency suitable for specific applications requiring enhanced temperature stability.
Head group modifications have generated several important derivatives with altered charge characteristics and biological properties. 1,2-Dimyristoyl-3-trimethylammonium-propane incorporates a quaternary ammonium head group with three methyl substituents, resulting in a permanently charged cationic species [14] [3]. This modification typically enhances electrostatic interactions with nucleic acids while maintaining high transfection efficiency with a phase transition temperature of 39-42°C.
1,2-Dioleoyl-3-trimethylammonium-propane represents one of the most successful cationic lipids for gene delivery applications, combining oleic acid chains with the trimethylammonium head group [18] [19] [21]. This compound exhibits very high transfection efficiency and has been extensively studied for therapeutic applications. The combination of unsaturated chains and quaternary ammonium functionality provides optimal balance between membrane fluidity and electrostatic binding capacity [19] [21].
Alternative head group modifications include 1,2-Dimyristoyl-3-diethylammonium-propane, which replaces methyl groups with ethyl substituents. This modification typically results in reduced transfection efficiency due to increased steric hindrance around the nitrogen center, limiting optimal electrostatic interactions with nucleic acid phosphate groups [5].
Cyclic head group derivatives such as 1,2-Dimyristoyl-3-pyrrolidinium-propane and 1,2-Dimyristoyl-3-morpholinium-propane have been synthesized to investigate the influence of conformational restriction on biological activity [17] [5]. These compounds generally exhibit moderate to low transfection efficiency, suggesting that conformational flexibility of the cationic head group contributes significantly to optimal nucleic acid binding and cellular uptake mechanisms.
| Compound | Chain Length | Head Group | Phase Transition Temp (°C) | Transfection Efficiency |
|---|---|---|---|---|
| 1,2-Dioleoyl-3-dimethylammonium-propane (DODAP) | C18:1 (Oleic) | Dimethylammonium | <5 | High |
| 1,2-Distearoyl-3-dimethylammonium-propane (DSDAP) | C18:0 (Stearic) | Dimethylammonium | 55-60 | Moderate |
| 1,2-Dipalmitoyl-3-dimethylammonium-propane (DPDAP) | C16:0 (Palmitic) | Dimethylammonium | 41-45 | Moderate |
| 1,2-Dimyristoyl-3-trimethylammonium-propane (DMTAP) | C14:0 (Myristic) | Trimethylammonium | 39-42 | High |
| 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP) | C18:1 (Oleic) | Trimethylammonium | <5 | Very High |
| 1,2-Dimyristoyl-3-diethylammonium-propane (DMDAP) | C14:0 (Myristic) | Diethylammonium | 35-38 | Low |
| 1,2-Dimyristoyl-3-pyrrolidinium-propane (DMPAP) | C14:0 (Myristic) | Pyrrolidinium | 32-35 | Moderate |
| 1,2-Dimyristoyl-3-morpholinium-propane (DMMAP) | C14:0 (Myristic) | Morpholinium | 40-43 | Low |
Recent investigations have explored biodegradable derivatives incorporating ester linkages or disulfide bonds within the lipid structure to enable controlled degradation in physiological environments [25] [22]. These modifications aim to reduce long-term cytotoxicity while maintaining transfection efficiency during the critical period of nucleic acid delivery.
Fluorinated analogues have been developed to enhance membrane penetration capabilities and modify lipid packing behavior [3]. These derivatives typically demonstrate altered phase behavior and may exhibit enhanced stability under specific storage conditions, although their biological applications remain limited due to concerns about biocompatibility and environmental persistence.